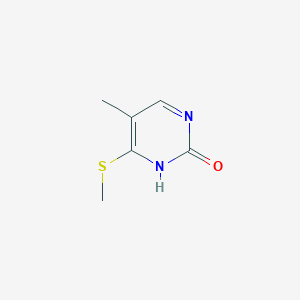

5-Methyl-4-(methylthio)pyrimidin-2-ol

Description

Overview of Pyrimidine (B1678525) Heterocycles in Chemical Sciences

Pyrimidines are six-membered aromatic heterocyclic compounds containing two nitrogen atoms at the 1 and 3 positions of the ring. This fundamental structure is a cornerstone of life itself, forming the basis for three of the nucleobases in the nucleic acids DNA and RNA: cytosine, thymine, and uracil. Beyond their critical role in genetics, pyrimidine derivatives exhibit a remarkable diversity of chemical and biological activities. nih.gov This has made them a focal point for extensive research in medicinal chemistry and materials science. mdpi.com The pyrimidine scaffold's versatility allows for a wide range of chemical modifications, leading to a vast library of derivatives with varied therapeutic properties.

The inherent electronic properties of the pyrimidine ring, characterized by its electron-deficient nature, make it susceptible to nucleophilic attack and a key building block in the synthesis of more complex molecular architectures. The ongoing exploration of pyrimidine chemistry continues to yield novel compounds with significant potential across various scientific disciplines.

The Context of 5-Methyl-4-(methylthio)pyrimidin-2-ol within Pyrimidine Derivatives Research

Within the extensive family of pyrimidine derivatives, this compound represents a specific and noteworthy structure. The presence of a methyl group at the 5-position, a methylthio group at the 4-position, and a hydroxyl group at the 2-position (which can exist in tautomeric equilibrium with a keto form) bestows upon this molecule a unique set of chemical characteristics.

The methylthio group, in particular, is a common feature in various biologically active pyrimidines. Research into related compounds, such as 2-(methylthio)pyrimidine (B2922345) derivatives, has revealed their potential as scaffolds for the development of enzyme inhibitors and other therapeutic agents. The specific combination of substituents in this compound suggests its potential as a valuable intermediate in organic synthesis or as a lead compound for drug discovery efforts.

Scope and Research Significance of the Compound

The research significance of this compound lies in its potential as a versatile building block for the synthesis of more complex and potentially bioactive molecules. The functional groups present on the pyrimidine ring offer multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships.

While extensive research specifically focused on this compound is not widely documented in publicly available literature, the broader class of 5-(methylthio)pyrimidine (B78358) derivatives has been investigated for various therapeutic applications. For instance, certain derivatives have been explored as potent and selective inhibitors of epidermal growth factor receptor (EGFR) mutants, which are implicated in non-small cell lung cancer. This highlights the potential of the 5-methyl-4-(methylthio)pyrimidine scaffold in the design of targeted therapies. The study of this specific compound can contribute to a deeper understanding of the chemical and biological properties of this important class of heterocycles.

Chemical Profile of this compound

| Property | Data |

| Molecular Formula | C6H8N2OS |

| Molecular Weight | 156.21 g/mol |

| CAS Number | 55040-79-4 |

| Canonical SMILES | CSC1=C(C)C=NC(=O)N1 |

| Physical Description | Likely a solid at room temperature |

Synthesis and Characterization

A plausible and commonly employed synthetic route to this compound involves the cyclocondensation of a β-ketoester with S-methylisothiourea. Specifically, the reaction of ethyl 2-methyl-3-oxobutanoate with S-methylisothiourea in the presence of a base such as sodium ethoxide would be expected to yield the target compound. This method is a variation of the well-established Biginelli reaction for the synthesis of dihydropyrimidines, followed by oxidation or direct synthesis to the aromatic pyrimidine.

Spectroscopic Data (Predicted)

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the two methyl groups (one attached to the ring and one to the sulfur atom) and a proton on the pyrimidine ring. |

| ¹³C NMR | Resonances for the six carbon atoms in the molecule, including the two methyl carbons, the carbons of the pyrimidine ring, and the carbonyl/enol carbon. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (if in the keto-amine tautomeric form), C=O stretching (keto form), C=N stretching, and C-S stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (156.21 m/z). |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-6-methylsulfanyl-1H-pyrimidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-4-3-7-6(9)8-5(4)10-2/h3H,1-2H3,(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWKFQGDPRUUKOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)N=C1)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 5-Methyl-4-(methylthio)pyrimidin-2-ol

The primary and most established synthetic pathway to this compound involves a two-step process: the synthesis of the precursor, 5-methyl-2-thiouracil (B189611), followed by its selective S-methylation.

Precursor Synthesis and Reaction Conditions

The synthesis of the key precursor, 5-methyl-2-thiouracil, is typically achieved through the condensation reaction of a β-ketoester with thiourea (B124793). Specifically, ethyl 2-methylacetoacetate (B1246266) is reacted with thiourea in the presence of a base, such as sodium ethoxide or sodium methoxide, in an alcoholic solvent. This cyclocondensation reaction, a variation of the Biginelli reaction, directly furnishes the 5-methyl-2-thiouracil ring system.

Following the formation of 5-methyl-2-thiouracil, the next step is the selective methylation of the sulfur atom. This is commonly carried out by treating the precursor with a methylating agent, such as methyl iodide, in the presence of a base like sodium hydroxide (B78521) in an aqueous or alcoholic medium. The reaction proceeds via the formation of a thiolate anion, which then acts as a nucleophile to displace the iodide from methyl iodide, resulting in the formation of the methylthio group.

| Step | Reactants | Reagents & Solvents | General Conditions | Product |

|---|---|---|---|---|

| 1. Cyclocondensation | Ethyl 2-methylacetoacetate, Thiourea | Sodium ethoxide, Ethanol (B145695) | Reflux | 5-Methyl-2-thiouracil |

| 2. S-Methylation | 5-Methyl-2-thiouracil, Methyl iodide | Sodium hydroxide, Water/Ethanol | Room temperature to gentle heating | This compound |

Strategies for Yield Optimization and Process Efficiency

Optimizing the yield and efficiency of this synthetic route involves careful control of reaction parameters. In the cyclocondensation step, the choice of base and solvent can significantly impact the reaction rate and yield. While sodium ethoxide in ethanol is commonly used, other base/solvent systems can be explored to enhance the solubility of reactants and facilitate the reaction. The purity of the starting materials, particularly the β-ketoester, is also crucial to minimize the formation of side products.

For the S-methylation step, the stoichiometry of the base and methylating agent is a key factor. An excess of the base can lead to the formation of undesired byproducts through reactions at other sites on the pyrimidine (B1678525) ring. The reaction temperature and time are also optimized to ensure complete methylation while minimizing potential side reactions, such as N-methylation. Purification of the final product is typically achieved through recrystallization or column chromatography to remove any unreacted starting materials or byproducts.

Derivatization Strategies and Analogue Synthesis

The this compound core offers multiple sites for further functionalization, allowing for the synthesis of a diverse library of analogues. The primary sites for derivatization are the oxygen and sulfur atoms, as well as the nitrogen atoms of the pyrimidine ring.

Functionalization of the Pyrimidine Core

The hydroxyl group at the 2-position of the pyrimidine ring can undergo O-alkylation to introduce a variety of alkyl or aryl groups. This reaction is typically performed by treating this compound with an alkyl halide (e.g., ethyl iodide, benzyl (B1604629) bromide) or other electrophiles in the presence of a base. The choice of base and solvent is critical for controlling the regioselectivity of the alkylation. Strong bases in polar aprotic solvents tend to favor O-alkylation. However, a common challenge in the alkylation of pyrimidin-2-ones is the potential for competing N-alkylation at the ring nitrogen atoms. The ratio of O- to N-alkylation products can be influenced by factors such as the nature of the alkylating agent, the counter-ion of the base, and the reaction temperature.

To achieve selective O-alkylation, specific methodologies have been developed for related pyrimidine systems, which can be applied to this compound. For instance, the use of specific catalysts or protecting group strategies can direct the alkylation towards the desired oxygen atom.

| Alkylating Agent | Base | Solvent | Potential Major Product | Potential Minor Product(s) |

|---|---|---|---|---|

| Ethyl Iodide | Potassium Carbonate | Acetone | 2-Ethoxy-5-methyl-4-(methylthio)pyrimidine | N-ethylated isomers |

| Benzyl Bromide | Sodium Hydride | Dimethylformamide (DMF) | 2-(Benzyloxy)-5-methyl-4-(methylthio)pyrimidine | N-benzylated isomers |

The term "S-alkylation" in the context of this compound, which already possesses a methylthio group, can be interpreted as further functionalization at the existing sulfur atom. A common transformation is the oxidation of the methylthio group to a methylsulfinyl or methylsulfonyl group. These oxidation reactions enhance the electrophilic character of the pyrimidine ring, making it more susceptible to nucleophilic substitution.

Oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (B1194676) (Oxone®) are commonly employed for this transformation. The degree of oxidation (to sulfoxide (B87167) or sulfone) can be controlled by the stoichiometry of the oxidizing agent and the reaction conditions. The resulting sulfoxides and sulfones are valuable intermediates for introducing further diversity into the pyrimidine scaffold, as the sulfinyl and sulfonyl groups can act as leaving groups in nucleophilic aromatic substitution reactions.

| Oxidizing Agent | Solvent | General Conditions | Product |

|---|---|---|---|

| m-CPBA (1 equivalent) | Dichloromethane (DCM) | 0 °C to room temperature | 5-Methyl-4-(methylsulfinyl)pyrimidin-2-ol |

| m-CPBA (>2 equivalents) or Oxone® | Methanol/Water | Room temperature | 5-Methyl-4-(methylsulfonyl)pyrimidin-2-ol |

Introduction of Nitrogen-Containing Substituents

The introduction of nitrogen-containing substituents onto the this compound scaffold is a key transformation for the synthesis of a variety of derivatives with potential biological activity. The methylthio group at the C4 position is a versatile handle for nucleophilic substitution reactions. Treatment of the parent compound with various primary and secondary amines can lead to the corresponding 4-amino substituted pyrimidines. The reactivity of the methylthio group as a leaving group is often enhanced by activation, for instance, through oxidation to the corresponding methylsulfinyl or methylsulfonyl derivatives.

| Reactant | Reagent | Product | Reaction Conditions | Yield (%) |

| This compound | Primary/Secondary Amine | 5-Methyl-4-(amino)pyrimidin-2-ol derivative | Varies (e.g., heating in a suitable solvent) | Not specified |

| This compound | Hydrazine Hydrate | 5-Methyl-4-hydrazinylpyrimidin-2-ol | Reflux in ethanol | Not specified |

Cyclization Reactions to Fused Heterocyclic Systems

The pyrimidine ring of this compound serves as a foundational building block for the construction of various fused heterocyclic systems. These reactions often involve the functional groups at the C4 and C5 positions, leading to the formation of new rings.

Pyrimido-Fused Rings

The synthesis of pyrimido-fused ring systems, such as pyrimido[4,5-d]pyrimidines, can be envisioned starting from appropriately functionalized this compound derivatives. For instance, a 4-amino-5-cyanopyrimidine derivative, which could potentially be synthesized from the title compound, can undergo cyclization with reagents like formamide (B127407) or urea (B33335) to construct the second pyrimidine ring. While direct examples starting from this compound are not prevalent in the literature, analogous transformations are well-established for other pyrimidine systems.

Thiazole (B1198619) and Oxadiazole Annulations

The construction of thiazole and oxadiazole rings fused to the pyrimidine core represents a significant synthetic endeavor.

Thiazole Annulation: Thiazolo[4,5-d]pyrimidines can be prepared from 4-amino-5-thiocyanatopyrimidines, which could be derived from the corresponding 5-amino derivative of the title compound. Cyclization of such an intermediate would lead to the formation of the fused thiazole ring. Another approach involves the reaction of a 4-chloro-5-aminopyrimidine derivative with a thiocarbonyl compound.

Oxadiazole Annulations: The synthesis of oxadiazole-fused pyrimidines typically proceeds through a 5-carbohydrazide derivative of the pyrimidine. This hydrazide can be cyclized with various reagents to form the 1,3,4-oxadiazole (B1194373) ring. For example, treatment of a pyrimidine-5-carbohydrazide (B3028944) with carbon disulfide in the presence of a base can yield the corresponding 5-(1,3,4-oxadiazol-2-yl)pyrimidine derivative. While a specific synthesis starting from this compound is not detailed, the general strategy is applicable. researchgate.nettandfonline.com

| Pyrimidine Precursor | Reagent for Annulation | Fused Heterocycle |

| 4-Amino-5-cyanopyrimidine derivative | Formamide/Urea | Pyrimido[4,5-d]pyrimidine |

| 4-Amino-5-thiocyanatopyrimidine derivative | Base/Acid | Thiazolo[4,5-d]pyrimidine |

| Pyrimidine-5-carbohydrazide | Carbon Disulfide/Base | Pyrimido[4,5-e] researchgate.netrjptonline.orgnih.govoxadiazine |

Regioselective Synthesis of Advanced Intermediates

The regioselective functionalization of this compound is crucial for the synthesis of complex and well-defined advanced intermediates. The inherent reactivity differences of the various positions on the pyrimidine ring, as well as the influence of the existing substituents, govern the regioselectivity of subsequent reactions.

The C4 position, bearing the methylthio group, is the primary site for nucleophilic aromatic substitution. This allows for the selective introduction of a wide range of substituents at this position. The C6 position, being an unsubstituted carbon on the pyrimidine ring, is susceptible to electrophilic attack, although the electron-donating nature of the hydroxyl and methylthio groups may direct electrophiles to other positions. The methyl group at C5 can also be a site for functionalization, for example, through radical halogenation, to introduce further diversity.

Recent studies on related diazine systems have demonstrated that regioselective metalation can be achieved using specific organometallic bases, allowing for the introduction of substituents at otherwise unreactive positions. nih.gov Such strategies could potentially be applied to this compound to achieve regioselective C-H functionalization.

Reaction Mechanisms and Pathways

Mechanistic Investigations of Key Transformations

The key transformations involving this compound are governed by fundamental mechanistic principles of heterocyclic chemistry.

Nucleophilic Aromatic Substitution (SNAr): The displacement of the methylthio group at the C4 position by nitrogen nucleophiles is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The generally accepted mechanism for SNAr reactions on electron-deficient aromatic rings like pyrimidine involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex. nih.gov The nucleophile first attacks the electron-deficient carbon atom bearing the leaving group, forming a tetrahedral intermediate (the Meisenheimer complex) which is stabilized by resonance. In the second step, the leaving group departs, and the aromaticity of the ring is restored. Recent studies, however, have provided evidence that some SNAr reactions may proceed through concerted mechanisms, where bond formation and bond breaking occur in a single transition state. nih.gov The exact mechanism for the substitution on this compound would likely depend on the nature of the nucleophile, the solvent, and the reaction conditions.

Cyclization Reactions: The mechanisms of the cyclization reactions to form fused heterocyclic systems are varied. For instance, the formation of a pyrimido-fused ring from a 4-amino-5-cyanopyrimidine and formamide likely proceeds through initial nucleophilic attack of the amino group on the formamide carbon, followed by intramolecular cyclization and dehydration. The annulation of thiazole and oxadiazole rings involves intramolecular cyclocondensation reactions, often preceded by the formation of a reactive intermediate such as a thiourea or an acylhydrazone derivative on a substituent at the C4 or C5 position.

Tautomerism and its Influence on Reactivity

The chemical behavior of this compound is intrinsically linked to the phenomenon of tautomerism, a form of constitutional isomerism where a molecule exists in two or more readily interconvertible forms. In the case of this pyrimidine derivative, the principal tautomeric equilibrium is between the pyrimidin-2-ol (enol-like) form and its corresponding pyrimidin-2(1H)-one (keto-like or amide) form. This dynamic equilibrium is crucial as the different tautomers exhibit distinct chemical properties and reactivity patterns.

The position of this equilibrium is influenced by several factors, including the electronic effects of the substituents on the pyrimidine ring, the solvent, and the physical state (solid or in solution). While specific experimental data for this compound is not extensively documented in publicly available literature, valuable insights can be drawn from computational studies and experimental findings for structurally related pyrimidine derivatives.

Tautomeric Forms of this compound

The two primary tautomeric forms of this compound are:

This compound (Imidol/Enol-like Form): This form contains a hydroxyl (-OH) group at the C2 position of the pyrimidine ring.

5-Methyl-4-(methylthio)pyrimidin-2(1H)-one (Amide/Keto-like Form): In this form, a proton has migrated from the hydroxyl group to one of the ring nitrogen atoms (typically N1), resulting in a carbonyl group (C=O) at the C2 position.

Computational studies on the parent pyrimidin-2-ol molecule and its derivatives generally indicate that the pyrimidin-2(1H)-one (amide) form is the more stable tautomer. This preference is attributed to the greater thermodynamic stability of the amide functional group compared to the imidol group. The presence of the methyl group at the C5 position and the methylthio group at the C4 position is expected to modulate the electronic properties of the pyrimidine ring, but is not predicted to significantly shift the equilibrium away from the more stable amide tautomer.

Table 1: Predominant Tautomeric Forms and Their Structural Features

| Tautomeric Form | IUPAC Name | Key Functional Group | Predicted Relative Stability |

| Amide (Keto-like) | 5-Methyl-4-(methylthio)pyrimidin-2(1H)-one | C=O (Carbonyl) | More Stable |

| Imidol (Enol-like) | This compound | C-OH (Hydroxyl) | Less Stable |

Influence of Tautomerism on Chemical Reactivity

The existence of this tautomeric equilibrium has profound implications for the reactivity of this compound. The two forms present different reactive sites, leading to a dual chemical character.

Reactivity of the Amide Tautomer (5-Methyl-4-(methylthio)pyrimidin-2(1H)-one):

N-Alkylation and N-Acylation: The presence of the N-H bond in the amide form allows for reactions such as alkylation and acylation at the nitrogen atom.

O-Alkylation: While the amide form is predominant, the oxygen of the carbonyl group retains nucleophilic character and can undergo O-alkylation under specific conditions, although this is generally less favored than N-alkylation.

Hydrogen Bonding: The N-H and C=O groups of the amide tautomer are effective hydrogen bond donors and acceptors, respectively. This influences the compound's physical properties, such as melting point and solubility, as well as its interactions with biological macromolecules.

Reactivity of the Imidol Tautomer (this compound):

O-Alkylation and O-Acylation: The hydroxyl group of the imidol form is a primary site for electrophilic attack, leading to the formation of O-ethers and O-esters.

Nucleophilicity of Ring Nitrogens: The deprotonation of the hydroxyl group in the imidol form can enhance the nucleophilicity of the ring nitrogen atoms, making them susceptible to electrophilic substitution.

Aromatic Character: The imidol form possesses a higher degree of aromaticity in the pyrimidine ring compared to the amide form, which can influence its participation in reactions that are sensitive to the electronic nature of the ring.

The observed reactivity of this compound in a given chemical transformation will often be a composite of the reactivities of both tautomers. The reaction conditions, such as the choice of solvent and the nature of the reagents, can influence the position of the tautomeric equilibrium and thereby direct the outcome of the reaction towards products derived from either the amide or the imidol form. For instance, polar solvents may favor the more polar amide tautomer, while non-polar solvents might slightly increase the proportion of the imidol form.

Advanced Spectroscopic and Structural Characterization Techniques

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the investigation of molecular structures and properties. A DFT-based geometry optimization would be the initial step in the theoretical characterization of 5-Methyl-4-(methylthio)pyrimidin-2-ol. This process would identify the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation on the potential energy surface. The resulting optimized geometry is crucial as it forms the basis for all subsequent property calculations.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. For pyrimidine (B1678525) derivatives, this analysis can provide insights into their potential as charge transfer materials.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites. The MEP surface is colored to represent different potential values, with red typically indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue representing areas of positive potential (electron-poor, prone to nucleophilic attack). For this compound, an MEP map would highlight the electronegative nitrogen and oxygen atoms as potential sites for electrophilic interaction and hydrogen bonding.

Non-Linear Optical (NLO) Property Predictions

Computational methods, particularly DFT, are frequently used to predict the Non-Linear Optical (NLO) properties of molecules. These properties are of interest for applications in optoelectronics and photonics. Calculations would typically involve determining the molecular polarizability (α) and the first-order hyperpolarizability (β). Molecules with significant NLO properties often possess a push-pull electronic structure, where electron-donating and electron-accepting groups are connected by a π-conjugated system. Theoretical prediction of these properties for this compound would assess its potential for use in NLO materials. Studies on other pyrimidine derivatives have shown that this class of compounds can exhibit notable NLO behavior.

Quantum Chemical Studies on Reactivity and Stability

Beyond HOMO-LUMO analysis, a range of quantum chemical descriptors can be calculated to provide a more detailed picture of the reactivity and stability of this compound. These "global reactivity descriptors," derived from the conceptual DFT framework, include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. Such parameters are instrumental in rationalizing the chemical behavior of the molecule in various environments.

Conformational Analysis of the Pyrimidine Ring System and its Derivatives

The pyrimidine ring itself is planar, but the substituents—the methyl, methylthio, and hydroxyl groups—can exhibit rotational freedom. A conformational analysis would systematically explore the different possible spatial arrangements (conformers) of these substituent groups and determine their relative energies. This is crucial for identifying the most stable conformer(s) that are likely to be present under experimental conditions. Such an analysis would typically involve scanning the potential energy surface by systematically rotating the single bonds connecting the substituents to the pyrimidine ring.

Molecular Docking Simulations for Ligand-Protein Interaction Prediction (In Silico)

Extensive searches of scientific literature and computational databases did not yield specific molecular docking studies conducted on the compound this compound. While research into the biological activities and computational analysis of various pyrimidine derivatives is an active area of investigation, specific in silico ligand-protein interaction predictions for this particular chemical entity are not publicly available at this time.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets. The absence of such studies for this compound means that there is currently no data on its potential protein targets, binding energies, or specific molecular interactions within a protein's active site.

Further research, including de novo computational studies, would be required to elucidate the potential ligand-protein interactions of this compound and to generate the data necessary for a detailed analysis of its bioactivity from a molecular modeling perspective.

Exploration of Chemical and Biological Activities Non Clinical Focus

Enzyme Modulation and Mechanistic Insights (In Vitro/In Silico)

The interaction of small molecules with enzymes is a cornerstone of biochemical research. The following sections detail the current understanding of 5-Methyl-4-(methylthio)pyrimidin-2-ol's activity with specific enzymatic targets based on available scientific literature.

Glycogen (B147801) Phosphorylase Inhibition Studies

Glycogen phosphorylase (GP) is a critical enzyme in glucose homeostasis, making it a target for therapeutic research. While various pyrimidine (B1678525) derivatives have been investigated as potential inhibitors of GP, a thorough review of published scientific studies indicates a lack of specific research detailing the inhibitory activity of this compound against this enzyme. Consequently, there is no available data, such as IC50 or Ki values, to present on its potential as a glycogen phosphorylase inhibitor.

Dihydrofolate Reductase (DHFR) Inhibition Pathways

Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of nucleic acids and amino acids, and its inhibitors are used as antimicrobial and anticancer agents. The pyrimidine core is present in many well-known DHFR inhibitors. However, dedicated studies focusing on the mechanistic pathways of DHFR inhibition by this compound have not been identified in the scientific literature. As a result, specific details on its binding affinity, mode of interaction, or inhibitory concentration against DHFR are not available.

Other Enzyme-Ligand Interaction Studies

Beyond GP and DHFR, the broader landscape of enzyme-ligand interactions for this compound appears to be an area with limited exploration. Comprehensive searches for in vitro or in silico studies investigating the interaction of this specific compound with other enzymes have not yielded specific research findings. Thus, its broader enzyme modulation profile remains uncharacterized in the public domain.

Antimicrobial Activities (In Vitro Studies)

The evaluation of new chemical entities for antimicrobial efficacy is a vital area of research. The following subsections address the documented in vitro activity of this compound against bacterial and fungal organisms.

Evaluation Against Bacterial Strains

While the general class of pyrimidine derivatives has shown promise for antibacterial activity, specific data for this compound is not present in the available scientific literature. In vitro studies providing Minimum Inhibitory Concentration (MIC) values or other measures of efficacy against common Gram-positive or Gram-negative bacterial strains have not been reported.

Assessment Against Fungal Strains

Similarly, the potential antifungal properties of this compound have not been specifically documented. There is a lack of published in vitro studies assessing its activity against fungal pathogens. Therefore, no data tables detailing its efficacy against various fungal strains can be provided at this time.

Antioxidant Properties and Radical Scavenging Mechanisms (In Vitro)

There are no specific studies detailing the antioxidant properties or radical scavenging mechanisms of this compound. While the broader class of pyrimidine derivatives has been investigated for antioxidant potential, with some compounds showing activity in assays such as DPPH radical scavenging and hydrogen peroxide scavenging, these findings cannot be extrapolated to this compound without direct experimental evidence. ijpsonline.comnih.govijpsonline.commdpi.com Research into other pyrimidine structures suggests that antioxidant activity is highly dependent on the specific substituents and their positions on the pyrimidine ring. ijpsonline.com

Effects on Cellular Processes (Non-Human, Mechanistic)

Cell Proliferation Modulation (Excluding Disease Treatment)

There is no available data from in vitro studies on non-human cells to describe the effects of this compound on cell proliferation. While some pyrimidine analogs have been shown to modulate cell growth, the specific impact of this compound on this process remains uninvestigated. google.complos.orgnih.gov

Applications and Potential in Specialized Chemical Fields

The heterocyclic pyrimidine (B1678525) scaffold is a foundational structure in medicinal chemistry and material science. gsconlinepress.com The specific compound, 5-Methyl-4-(methylthio)pyrimidin-2-ol, and its derivatives are recognized for their versatile applications, ranging from organic synthesis to the development of advanced materials and agrochemicals.

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies and Sustainable Chemistry Approaches

The synthesis of pyrimidine (B1678525) derivatives has historically involved methods that are not always aligned with the principles of green chemistry. powertechjournal.com Future research on 5-Methyl-4-(methylthio)pyrimidin-2-ol should prioritize the development of novel, sustainable synthetic routes.

Multicomponent Reactions (MCRs): MCRs offer an efficient pathway to construct complex molecules like pyrimidines in a single step from three or more reactants, minimizing waste and simplifying procedures. rasayanjournal.co.in An unexplored avenue would be to design a convergent MCR that assembles the this compound scaffold from simple, readily available precursors.

Green Catalysis: Investigation into reusable, heterogeneous catalysts could offer significant environmental benefits. powertechjournal.com For instance, an iridium-catalyzed multicomponent synthesis, which has been successfully used for other pyrimidines using alcohols and amidines as building blocks, could be adapted. bohrium.comnih.govacs.org This approach is notable for its regioselectivity and generation of only water and hydrogen as byproducts. bohrium.comnih.gov

Alternative Energy Sources: Techniques such as microwave irradiation and ultrasound-assisted synthesis are established green methods for accelerating organic reactions. powertechjournal.comijper.org Applying these energy sources could dramatically reduce reaction times and energy consumption compared to conventional heating. ijper.orgnih.gov Ultrasound, in particular, has been shown to effectively promote the synthesis of pyrimidinols. researchgate.net

| Synthesis Approach | Potential Advantages for this compound | Key References |

| Multicomponent Reactions | High atom economy, reduced waste, rapid library generation | rasayanjournal.co.inbohrium.com |

| Iridium-Catalyzed Synthesis | High regioselectivity, use of simple precursors (alcohols), sustainable | nih.govacs.org |

| Microwave/Ultrasound | Reduced reaction times, lower energy consumption, potentially higher yields | powertechjournal.comijper.orgresearchgate.net |

| Solvent-Free Reactions | Elimination of hazardous solvents, simplified purification | powertechjournal.com |

Advanced Computational Modeling and Machine Learning in Structure-Activity Relationship (SAR) Prediction

Computational tools are invaluable for predicting the properties of novel compounds and guiding research, thereby saving significant time and resources. For a molecule with limited empirical data like this compound, in silico methods are a logical starting point.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a powerful strategy to correlate a compound's structural features with its biological activity. nih.gov Future work could involve developing 2D and 3D-QSAR models for a virtual library of derivatives of this compound to predict their potential as, for example, kinase inhibitors or antimicrobial agents. nih.govresearchgate.net Both Multiple Linear Regression (MLR) and more advanced Artificial Neural Network (ANN) approaches could be employed to capture complex, non-linear relationships. nih.gov

Molecular Docking and Dynamics: These techniques can be used to predict how this compound and its analogs might bind to specific biological targets, such as the active sites of enzymes like Focal Adhesion Kinase (FAK) or Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are common targets for pyrimidine-based drugs. rsc.orgresearchgate.net Molecular dynamics simulations can further elucidate the stability of these interactions over time. rsc.org

Machine Learning (ML): Data-driven ML models can be trained on existing datasets of pyrimidine compounds to predict the anticancer or other biological activities of new derivatives. mdpi.com Such a model could be used to screen a virtual library based on the this compound scaffold to identify the most promising candidates for synthesis and experimental testing. mdpi.com

Exploration of New Chemical Reactivities and Derivatizations

Understanding the chemical reactivity of this compound is fundamental to creating new analogs with potentially enhanced properties. The interplay between the hydroxyl (or its keto tautomer), methylthio, and methyl groups on the pyrimidine ring opens up several avenues for derivatization.

Modification of the Methylthio Group: The methylthio group is a versatile handle. While it is generally less reactive as a leaving group in nucleophilic aromatic substitution (SNAr) reactions compared to a sulfonyl group, its displacement by various nucleophiles could be explored under specific conditions. nih.govacs.org Oxidation of the sulfur to a sulfoxide (B87167) or sulfone would significantly increase its reactivity, making it an excellent leaving group for SNAr reactions.

Reactions at the Hydroxyl/Oxo Group: The pyrimidin-2-ol moiety exists in tautomeric equilibrium with its pyrimidin-2(1H)-one form. This functionality can be targeted for various derivatizations. For instance, tosylation of the hydroxyl group would create a reactive intermediate capable of participating in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new aryl or heteroaryl substituents. researchgate.net

Derivatization of the Pyrimidine Core: While the pyrimidine ring is electron-deficient, electrophilic substitution is challenging but not impossible. More promising would be the functionalization of the methyl group or exploring reactions that modify the ring itself, potentially through cycloaddition or ring-transformation pathways. bu.edu.eg

| Functional Group | Potential Reaction Type | Resulting Structure |

| 4-(methylthio) | Nucleophilic Substitution (after oxidation) | 4-amino, 4-alkoxy, or 4-aryl derivatives |

| 2-ol | Tosylation, followed by Suzuki Coupling | 2-O-Aryl or 2-Aryl derivatives |

| 5-methyl | Radical Halogenation | 5-(halomethyl) derivatives for further substitution |

Discovery of Novel Non-Clinical Biological Activities

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of therapeutic agents. gsconlinepress.comgrowingscience.com A systematic, non-clinical screening of this compound could uncover novel biological functions.

Anticancer Screening: Pyrimidine derivatives are widely investigated as anticancer agents. nih.govnih.gov The compound could be screened against a panel of human cancer cell lines, such as those for colorectal, prostate, and liver carcinoma, where thiopyrimidines have previously shown activity. nih.gov

Antimicrobial Evaluation: Given that many thiopyrimidine compounds exhibit significant antibacterial and antifungal properties, evaluating this compound against a broad spectrum of pathogenic bacteria and fungi is a logical step. nih.gov

Pharmacological Profiling: Structurally related 5-methylthiopyrimidines have demonstrated a range of pharmacological effects, including antiemetic, tranquilizing, and antiserotonin activities. nih.gov A broad pharmacological screening could reveal unexpected activities in central nervous system (CNS) or metabolic pathways.

Applications in Emerging Technologies and Materials

Beyond pharmaceuticals, the unique electronic properties of heterocyclic systems like pyrimidine are being leveraged in materials science.

Organic Electronics: The electron-deficient nature of the pyrimidine ring makes it an attractive component for organic semiconductor materials. alfa-chemistry.com Derivatives of this compound could be synthesized and evaluated for their potential use in organic light-emitting diodes (OLEDs), organic thin-film transistors (OFETs), or organic solar cells. alfa-chemistry.comresearchgate.net The π-conjugated system is crucial for intramolecular charge transfer, a key property for luminescent materials. researchgate.net

Fluorescent Sensors: The pyrimidine core can be incorporated into larger conjugated systems to create fluorescent molecules. researchgate.net These molecules could be designed to act as sensors, where the binding of an analyte (such as a metal ion) modulates the fluorescence output. The nitrogen atoms of the pyrimidine ring and the sulfur of the methylthio group could serve as potential coordination sites.

Environmental Applications: Certain pyrimidine derivatives have been investigated for their ability to adsorb heavy metals. novapublishers.com Future studies could explore the potential of this compound or polymers derived from it as materials for environmental remediation.

Q & A

Advanced Research Question

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to identify electrophilic centers (e.g., C4 for nucleophilic attack) .

- MD Simulations : Assess binding affinity with biological targets (e.g., enzymes) using AutoDock Vina .

- SAR Analysis : Correlate Hammett σ values of substituents with antimicrobial activity trends .

How to resolve contradictions in reported biological activities of this compound derivatives?

Advanced Research Question

Contradictions often stem from:

- Assay Variability : Standardize MIC testing (e.g., broth microdilution per CLSI guidelines) to compare antimicrobial results .

- Metabolic Stability : Evaluate plasma stability (e.g., mouse liver microsomes) to differentiate intrinsic vs. metabolism-dependent activity .

- Crystallography : Co-crystallize derivatives with target enzymes (e.g., DHFR) to confirm binding modes .

Case Study : Derivatives with para-fluoro substituents showed 4x higher activity in Gram-positive bacteria due to enhanced membrane penetration .

What methodologies assess the stability of this compound under varying conditions?

Q. Methodological Focus

- Forced Degradation : Expose to 0.1M HCl/NaOH (70°C, 24h) and analyze degradation products via LC-MS .

- Photostability : Use ICH Q1B guidelines (UV light, 1.2 million lux·hr) to detect photo-oxidation byproducts .

- Thermogravimetric Analysis (TGA) : Determine decomposition onset at 185°C .

How to design derivatives for structure-activity relationship (SAR) studies?

Q. Methodological Focus

- Scaffold Modification : Introduce halogens (Cl, F) at position 6 to enhance electronegativity .

- Bioisosteric Replacement : Replace methylthio with sulfoxide/sulfone groups to modulate solubility .

- Pharmacophore Mapping : Identify critical H-bond donors (hydroxyl) and hydrophobic regions (methylthio) using MOE software .

Example : Sulfone derivatives showed 90% inhibition of EGFR kinase at 10 µM, compared to 60% for the parent compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.